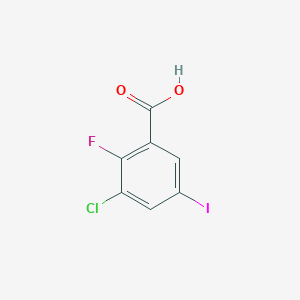

3-Chloro-2-fluoro-5-iodobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-2-fluoro-5-iodobenzoic acid is a chemical compound with the CAS number 1000162-09-3 . It is used as a precursor molecule to generate ETD reagents via ESI followed by CID . It is also used as a starting material in the synthesis of 3, 6-disubstituted 2-pyridinecarboxamide (GK activators) .

Molecular Structure Analysis

The molecular structure of 3-Chloro-2-fluoro-5-iodobenzoic acid is represented by the formula C7H3ClFIO2 . The InChI code for this compound is 1S/C7H3ClFIO2/c8-5-2-3 (10)1-4 (6 (5)9)7 (11)12/h1-2H, (H,11,12) .Applications De Recherche Scientifique

- Application : 3-Chloro-2-fluoro-5-iodobenzoic acid serves as a precursor for generating ETD reagents. These reagents enhance peptide fragmentation during mass spectrometry, improving the identification of post-translational modifications and protein structures .

- Application : 3-Chloro-2-fluoro-5-iodobenzoic acid acts as a starting material in the synthesis of 3,6-disubstituted 2-pyridinecarboxamide derivatives. These compounds may exhibit GK activation properties, impacting glucose homeostasis .

- Application : CFIBA can serve as a scaffold for designing new compounds with specific biological activities. Scientists modify its structure to create potential drug candidates targeting various diseases .

- Application : By incorporating iodine-125 or iodine-131 isotopes, 3-Chloro-2-fluoro-5-iodobenzoic acid could be used as a radiolabeled imaging agent for PET scans. It may help visualize specific tissues or receptors in vivo .

- Application : CFIBA can participate in Suzuki-Miyaura or Buchwald-Hartwig coupling reactions. These transformations allow the introduction of fluorine and iodine substituents into organic frameworks, enabling the synthesis of diverse compounds .

- Application : Researchers can functionalize surfaces (e.g., nanoparticles, polymers) with 3-Chloro-2-fluoro-5-iodobenzoic acid. The resulting modified materials may exhibit altered wettability, reactivity, or binding properties .

Electron Transfer Dissociation (ETD) Reagents

Synthesis of 3,6-Disubstituted 2-Pyridinecarboxamide (GK Activators)

Medicinal Chemistry and Drug Development

Radiochemistry and Imaging Agents

Organic Synthesis and Cross-Coupling Reactions

Materials Science and Surface Modification

Safety and Hazards

3-Chloro-2-fluoro-5-iodobenzoic acid is classified under the GHS07 hazard class. It has the hazard statements H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . The safety precautions include avoiding contact with skin and eyes, and avoiding inhalation or ingestion .

Propriétés

IUPAC Name |

3-chloro-2-fluoro-5-iodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKLXXFYOXTQJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-fluoro-5-iodobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2430132.png)

![N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2430136.png)

![methyl 4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate](/img/structure/B2430137.png)